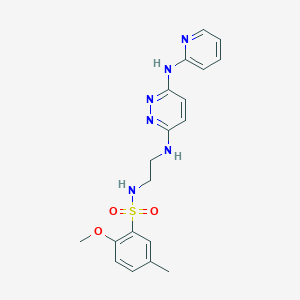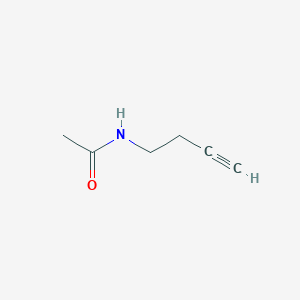![molecular formula C15H14N2O3S B2673109 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1019111-55-7](/img/structure/B2673109.png)
2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring contains sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions .
Synthesis Analysis
Thiazoles can be synthesized through various methods. For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For example, in strongly acid solution, e.g., 7M hydrochloric acid, the carboxythiazoline is hydrolyzed very slowly .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazoles can vary widely depending on the specific compound. Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Characterization
The exploration of 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid in scientific research encompasses various synthetic routes and characterization methods. Notably, research has demonstrated diverse reactions of N-substituted thiobenzamides and related compounds with trifluoroacetic anhydride, leading to the formation of structures akin to the compound of interest. These reactions underline the compound's potential as a precursor in synthesizing a wide range of thiazole derivatives, indicating its utility in developing novel molecules with potential pharmacological properties (Barrett, 1978).
Structural and Supramolecular Aspects
The compound's relevance extends into the study of its structural and supramolecular characteristics, especially when interacting with other chemical entities. For instance, its interaction with carboxylic acids has yielded crystalline adducts, illustrating the compound's role in forming complex structures through classical hydrogen bonds and non-covalent associations. This aspect is crucial for understanding the compound's behavior in various chemical environments and can inform its potential applications in materials science and drug design (Zhang et al., 2021).
Potential in Material Science
Moreover, the investigation into polymers and co-crystals incorporating thiazole derivatives emphasizes the compound's significance in material science. Research into novel aromatic polyimides, for example, showcases the potential of thiazole-based compounds in enhancing the mechanical and thermal properties of polymers. Such studies suggest the applicability of this compound in developing materials with improved performance characteristics (Butt et al., 2005).
Antimicrobial Activity
Investigations into the biological activity of thiazole derivatives have identified potential antimicrobial properties. For instance, derivatives synthesized from similar compounds have demonstrated efficacy against various microorganisms, hinting at the potential of this compound as a scaffold for developing new antimicrobial agents. This line of research is crucial for addressing the growing concern of antibiotic resistance and the need for novel therapeutic options (Chavan & Pai, 2007).
Mechanism of Action
The mechanism of action of thiazoles can vary depending on the specific compound and its biological target. For example, Pramipexole, which contains a 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .
Safety and Hazards
Future Directions
The future directions for research on thiazoles are vast and promising. Researchers are continuously synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . The biological importance of recently developed 2,4-disubstituted thiazole derivatives is being explored .
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-8-2-4-9(5-3-8)13(18)17-15-16-12-10(14(19)20)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDXXMRHDJLRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2673027.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2673029.png)

![N-(2,5-dimethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2673034.png)
![1-(6-Methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)ethanone](/img/structure/B2673037.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2673040.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2673041.png)


![1-(2-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2673047.png)

